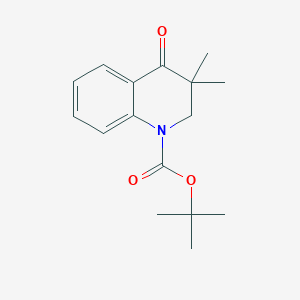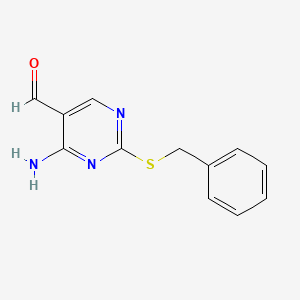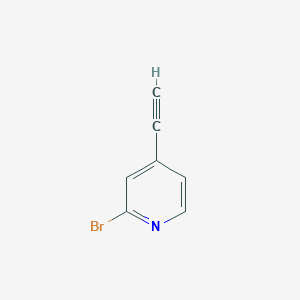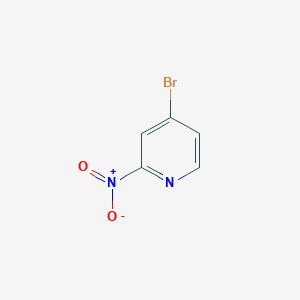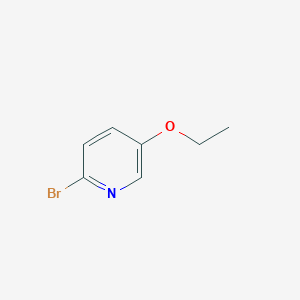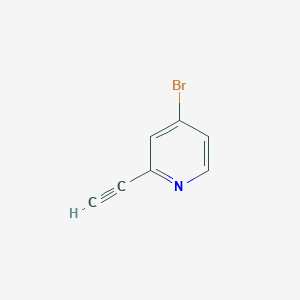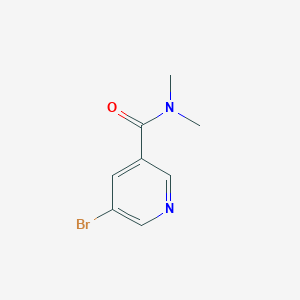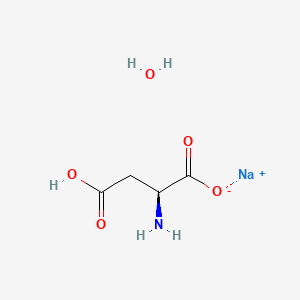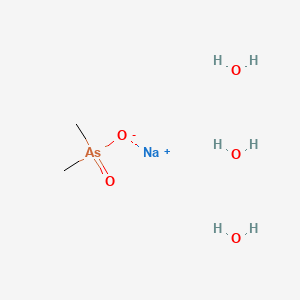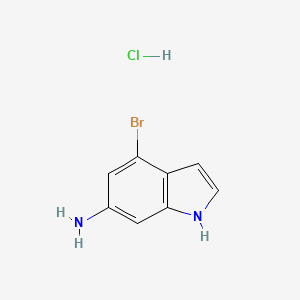
4-Bromo-1H-indol-6-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1H-indol-6-amine hydrochloride is a chemical compound that is a derivative of indole, a structure that is prevalent in many natural products and pharmaceuticals. The bromine substituent at the 4-position and the amine group at the 6-position on the indole ring make it a versatile intermediate for various chemical syntheses, particularly in the pharmaceutical industry where indole derivatives are often explored for their biological activities.
Synthesis Analysis
The synthesis of indole derivatives can be complex, involving multiple steps and various chemical reactions. For instance, a total synthesis of (±)-communesin F, which is a natural product with a tetracyclic indole core, was achieved starting from 4-bromotryptophol. A key step in this synthesis was the cycloaddition of indol-2-one with 3-(2-azidoethyl)-4-bromoindole, demonstrating the utility of bromoindole derivatives in constructing complex molecular architectures . Additionally, the synthesis of 3-hydroxyl-bromo indole derivatives has been reported, which are important in medicinal chemistry for their antitumor and analgesic properties .
Molecular Structure Analysis
The molecular structure of bromoindole derivatives can be elucidated using various spectral techniques. For example, the novel compound N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine was characterized by single crystal X-ray diffraction, which confirmed its 3D molecular structure and established the intermolecular interactions responsible for the stability of its crystal structure .
Chemical Reactions Analysis
Bromoindoles are reactive substrates in various chemical reactions. They can undergo palladium-catalyzed amination reactions at room temperature, which is a testament to their reactivity and the efficiency of modern catalytic systems . The ortho-Bromo(propa-1,2-dien-1-yl)arenes, which can be derived from bromoindoles, are substrates for domino reactions involving Pd catalysis to form enamines and indoles . Furthermore, an efficient Pd-catalyzed domino synthesis of 1-phenyl-1H-indol-2-amine from 2-(2-bromophenyl)acetonitriles has been developed, showcasing the versatility of bromoindoles in synthesizing indole-based compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-1H-indol-6-amine hydrochloride and its derivatives are influenced by the presence of the bromine atom and the amine group. These substituents affect the compound's reactivity, boiling and melting points, solubility, and stability. The bromine atom, in particular, is a key functional group that can be used in further chemical transformations, such as Suzuki coupling or Stille coupling, to synthesize a wide array of complex molecules. The amine group also offers a site for further functionalization or as a point of interaction with biological targets.
Applications De Recherche Scientifique
Synthesis and Functionalization:
- 4-Bromo-1H-indol-6-amine hydrochloride and its derivatives play a crucial role in the synthesis of various chemical compounds. For instance, its derivative, 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, is used for developing anti-inflammatory compounds like Herdmanine D (Sharma et al., 2020). Similarly, 2-bromo-1-(1H-indol-3-yl)-2-methyl-1-propanone reacts with primary amines to produce amides, which are further functionalized into various biologically active compounds (Sanchez & Parcell, 1990).
Advanced Chemical Reactions:
- Research on 4-Bromo-1H-indol-6-amine hydrochloride involves exploring innovative chemical reactions. For example, the regioselective C(sp2)-H dual functionalization of indoles is achieved using hypervalent iodine(III), leading to bromo-amination and the creation of 2-bis(sulfonyl)amino-3-bromo-indoles (Moriyama, Ishida & Togo, 2015).
Biological and Medicinal Research:
- Compounds derived from 4-Bromo-1H-indol-6-amine hydrochloride have applications in medicinal chemistry. For instance, derivatives like 3-hydroxyl-bromo indole are synthesized for potential use in antitumor, antipyretic analgesics, and as hindered amines (Wei, 2011). Additionally, certain bromoindoles show antimicrobial, antiinflammatory, and antiproliferative activities, indicating their potential as therapeutic agents (Narayana et al., 2009).
Catalysis and Material Science:
- This chemical also finds applications in material science and catalysis. For example, palladium compounds have been used to catalyze reactions of bromoindoles, leading to the creation of new materials and compounds (Ames & Bull, 1982).
Structural and Mechanistic Studies:
- Structural analysis and mechanistic studies of bromoindoles, including those related to 4-Bromo-1H-indol-6-amine hydrochloride, are crucial for understanding their chemical behavior and potential applications. Research in this area includes X-ray diffraction studies and NMR data analysis to confirm the structure of various indole derivatives (Black et al., 1980).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or if it comes in contact with skin . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Orientations Futures
Propriétés
IUPAC Name |
4-bromo-1H-indol-6-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2.ClH/c9-7-3-5(10)4-8-6(7)1-2-11-8;/h1-4,11H,10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTBJDSXFWUXMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)N)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646543 |
Source


|
| Record name | 4-Bromo-1H-indol-6-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1H-indol-6-amine hydrochloride | |
CAS RN |
1134753-48-2 |
Source


|
| Record name | 4-Bromo-1H-indol-6-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

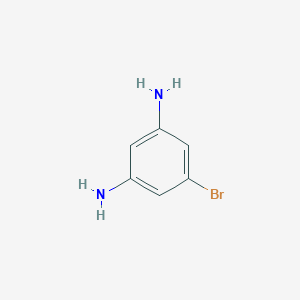
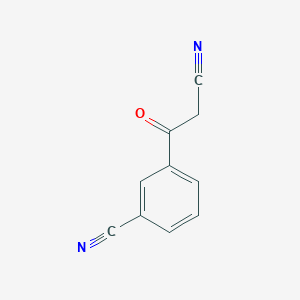
![2-(Acetylamino)-3-[(4-chlorophenyl)sulfanyl]-propanoic acid](/img/structure/B1292477.png)

